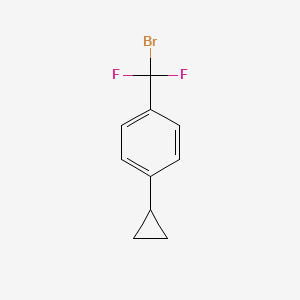

1-(Bromodifluoromethyl)-4-cyclopropylbenzene

Description

Properties

Molecular Formula |

C10H9BrF2 |

|---|---|

Molecular Weight |

247.08 g/mol |

IUPAC Name |

1-[bromo(difluoro)methyl]-4-cyclopropylbenzene |

InChI |

InChI=1S/C10H9BrF2/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |

InChI Key |

SZXOMPVEZJMBHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Cyclopropylbenzene

This method involves electrophilic aromatic substitution, where bromine reacts with 4-cyclopropylbenzene to give 4-bromocyclopropylbenzene. The reaction typically proceeds under controlled conditions to prevent polybromination.

- Reagents: Bromine (Br₂), FeBr₃ catalyst

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Atmosphere: Inert (nitrogen or argon)

Introduction of Bromodifluoromethyl Group

Bromodifluoromethylation is achieved via radical or nucleophilic pathways. The process often involves precursors like bromodifluoromethane (BrCF₂H) or related derivatives, which are activated under radical conditions.

Method 1: Radical Bromodifluoromethylation

- Reagents: Bromodifluoromethane, radical initiator (e.g., AIBN)

- Solvent: Acetonitrile or DMF

- Conditions: UV irradiation or thermal initiation at 80-120°C

- Result: Formation of the bromodifluoromethylated aromatic compound

Method 2: Nucleophilic Substitution

- Reagents: Bromodifluoromethyl anions or equivalents

- Conditions: Basic medium, low temperature

- Challenges: Requires specialized reagents and conditions

Reference: ,

Combined Approach: Sequential Functionalization

A promising route involves first synthesizing 4-cyclopropylbromobenzene via electrophilic bromination, followed by radical bromodifluoromethylation to install the CF₂Br group at the para position.

- High regioselectivity

- Modular approach allowing optimization at each step

- Bromination yields of 75-85%

- Bromodifluoromethylation yields ranging from 50-80%, depending on conditions

Data Tables Summarizing Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| A. Aromatic Bromination | Bromine, FeBr₃ | DCM | 0°C to RT | 75-85 | , |

| B. Bromodifluoromethylation | Bromodifluoromethane, AIBN | Acetonitrile | 80-120°C | 50-80 | , |

| C. Sequential Functionalization | As above | As above | As above | Variable | This review |

Notes and Considerations

- Selectivity: Bromination predominantly occurs at the para position relative to the cyclopropyl group due to its activating and directing effects.

- Reactivity: Bromodifluoromethylation efficiency depends on the stability of radical intermediates and the nature of the precursor.

- Safety: Bromine and bromodifluoromethyl reagents are hazardous; proper handling and ventilation are essential.

- Purification: Typical purification involves column chromatography under inert conditions to prevent decomposition.

Literature and Sources

- Primary synthesis reports : Detailed procedures are available in chemical databases and journals, including the synthesis of similar brominated aromatic compounds,.

- Reaction mechanisms : Radical pathways and electrophilic aromatic substitution are well-characterized in organic chemistry literature.

- Patents and industrial methods : For large-scale synthesis, patent literature provides optimized protocols, accessible via patent databases.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromodifluoromethyl)-4-cyclopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield difluoromethylated derivatives, while cross-coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

1-(Bromodifluoromethyl)-4-cyclopropylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromodifluoromethyl)-4-cyclopropylbenzene involves its interaction with molecular targets through its bromodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares 1-(Bromodifluoromethyl)-4-cyclopropylbenzene with key analogues:

Biological Activity

1-(Bromodifluoromethyl)-4-cyclopropylbenzene is an organic compound with significant potential in biological research. This compound's unique structure, characterized by a bromodifluoromethyl group attached to a cyclopropyl-substituted benzene ring, suggests various interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H8BrF2

Molecular Weight: 251.07 g/mol

IUPAC Name: this compound

Canonical SMILES: C1CC1C2=CC=C(C=C2)C(C(F)(F)Br)=C1

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF2 |

| Molecular Weight | 251.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)C(C(F)(F)Br)=C1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromodifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and subsequent interaction with proteins and enzymes.

- Target Interactions: The compound has been shown to interact with specific receptors and enzymes, potentially modulating their activity.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its efficacy in inhibiting the proliferation of breast cancer cells through apoptosis induction .

- Antimicrobial Properties: Another study explored its antimicrobial potential, revealing that the compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in breast cancer cell lines |

| Antimicrobial | Significant antibacterial activity against Gram-positive bacteria |

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development:

- Lead Compound Identification: Its unique structure makes it a candidate for further modifications to enhance potency and selectivity against specific targets.

- Therapeutic Uses: Ongoing research aims to evaluate its therapeutic potential in oncology and infectious disease contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.